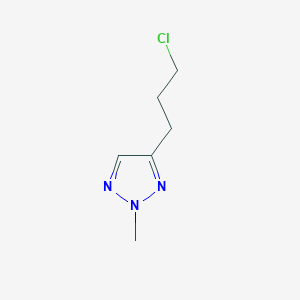
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole typically involves the reaction of 3-chloropropylamine with 2-methyl-2H-1,2,3-triazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triazole ring to other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles with different functional groups.
Oxidation: Products include triazole oxides or other oxidized derivatives.
Reduction: Products include reduced triazole derivatives.
科学研究应用
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the chloropropyl group allows it to form covalent bonds with target molecules, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
4-(3-Chloropropyl)morpholine: This compound has a similar chloropropyl group but differs in the heterocyclic ring structure.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound also contains a chloropropyl group but has a different aromatic ring system.
Uniqueness
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the chloropropyl group enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-methyltriazole |
InChI |
InChI=1S/C6H10ClN3/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4H2,1H3 |
InChI 键 |
MAHCPRXHTSSQRX-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13173262.png)
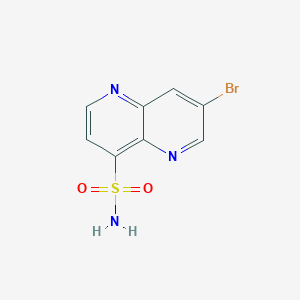

![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
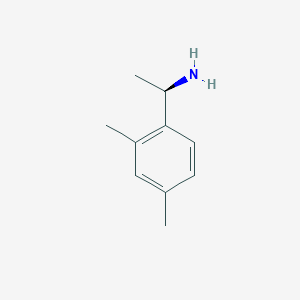
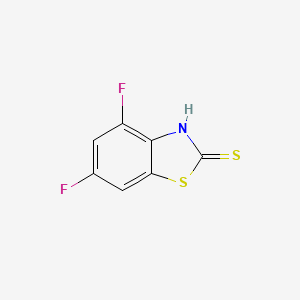
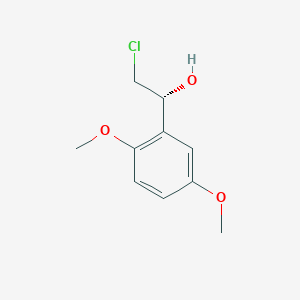
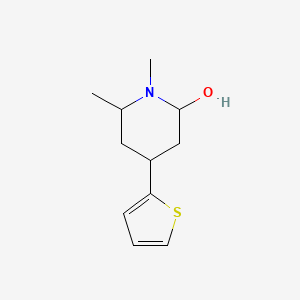
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)

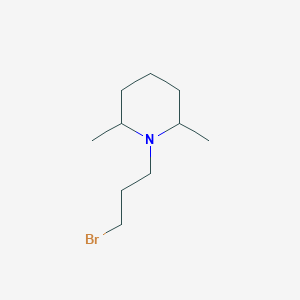
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)

